2,4-Dinitro(heptafluoroisopropyl)benzene, 99%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

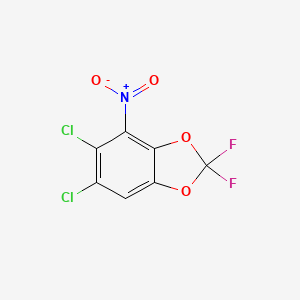

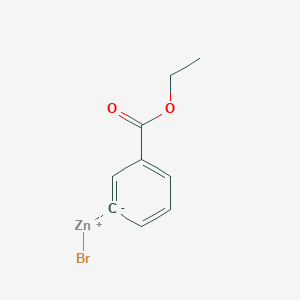

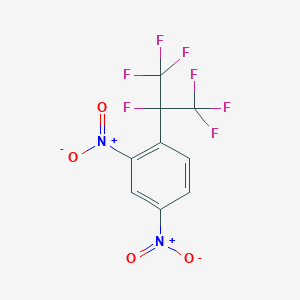

2,4-Dinitro(heptafluoroisopropyl)benzene is a chemical compound with the molecular formula C9H3F7N2O4 . It is not intended for human or veterinary use and is typically used for research purposes.

Molecular Structure Analysis

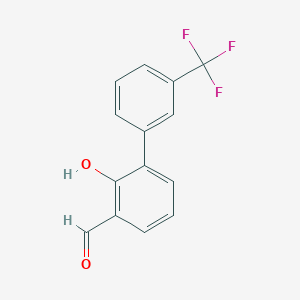

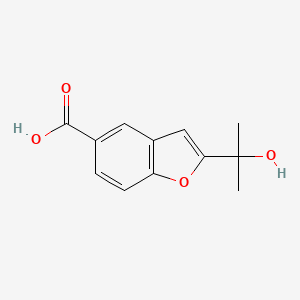

The molecular structure of 2,4-Dinitro(heptafluoroisopropyl)benzene consists of a benzene ring substituted with two nitro groups and a heptafluoroisopropyl group . The molecular weight of the compound is 336.12 g/mol .Scientific Research Applications

Reactivity and Synthesis

- The synthesis and reactivity of 2,4-dinitro(heptafluoroisopropyl)benzene derivatives have been explored in various studies. For instance, the preparation of isolable pyridinium trifluoromethoxide salt from the reaction of 4-dimethylaminopyridine with 2,4-dinitro(trifluoromethoxy)benzene has been demonstrated. This salt serves as an effective trifluoromethoxide source for SN2 reactions to form trifluoromethyl ethers, highlighting the compound's utility in nucleophilic trifluoromethoxylation reactions (Duran-Camacho et al., 2021).

Molecular Devices and Sensors

- Research on dinitro-based molecular devices has shown that compounds like Au-(2′-nitro-4-ethynylphenyl-4′-ethynylphenyl-5′-nitro-1-benzene thiolate)-Au could potentially function as molecular memories. These studies compare the characteristics of dinitro compounds to nitroamino devices, highlighting their unique charge states and resonant tunneling features, which could be leveraged for developing advanced molecular electronics (Seminario et al., 2002).

Environmental and Material Applications

- The role of dinitrophenols, such as 2,4-dinitrophenol (DNP), in plant-soil systems has been examined, indicating the broader implications of these compounds in environmental science. Studies have investigated DNP's biological activities within these systems, shedding light on the ecological impacts and potential applications of dinitro compounds in environmental monitoring and management (Shea et al., 1983).

properties

IUPAC Name |

1-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2,4-dinitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3F7N2O4/c10-7(8(11,12)13,9(14,15)16)5-2-1-4(17(19)20)3-6(5)18(21)22/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPBKPUYGHSLFPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(C(F)(F)F)(C(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3F7N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dinitro(heptafluoroisopropyl)benzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.